molecular formula C18H17N5O2S B2595251 N-(pyridin-2-ylmethyl)-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide CAS No. 941968-54-3

N-(pyridin-2-ylmethyl)-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide

Cat. No.: B2595251
CAS No.: 941968-54-3
M. Wt: 367.43
InChI Key: WDFZOVBVVWOBOU-UHFFFAOYSA-N
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Description

N-(pyridin-2-ylmethyl)-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide is a synthetic small molecule featuring a thiazole core, a structure recognized as a privileged scaffold in medicinal chemistry with a broad spectrum of biological activities . This compound belongs to a class of molecules that have demonstrated significant research value in oncology, particularly as inhibitors of tumor angiogenesis—the process by which tumors develop new blood vessels . Structural analogs of this compound, specifically N-substituted 2-(4-pyridinyl)thiazole carboxamides, have been shown to strongly block tumor growth by regulating angiogenesis signaling pathways, exhibiting potent effects in suppressing endothelial cell colony formation and migration in vitro . The mechanism of action for this class of compounds is believed to involve the disruption of key signaling pathways essential for cancer cell proliferation and survival . Furthermore, the thiazole-carboxamide structure is a key pharmacophore found in several FDA-approved drugs and is frequently explored in antibacterial research, indicating its versatility in drug discovery . Compounds within this chemical class have also been evaluated for their potential antioxidant properties and generally exhibit favorable drug-like properties, adhering to Lipinski's Rule of Five, which suggests good potential for oral bioavailability in preclinical models . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers are encouraged to investigate its full mechanistic potential and applications further.

Properties

IUPAC Name

2-[(4-methylphenyl)carbamoylamino]-N-(pyridin-2-ylmethyl)-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O2S/c1-12-5-7-13(8-6-12)21-17(25)23-18-22-15(11-26-18)16(24)20-10-14-4-2-3-9-19-14/h2-9,11H,10H2,1H3,(H,20,24)(H2,21,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDFZOVBVVWOBOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)C(=O)NCC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(pyridin-2-ylmethyl)-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide is a synthetic compound belonging to the thiazole class, which is known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, highlighting its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

Antimicrobial Activity

Recent studies have demonstrated that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for these compounds typically range from 125 to 250 μg/mL .

Anticancer Properties

Research indicates that thiazole derivatives can inhibit cancer cell proliferation. In vitro studies have shown that this compound exhibits cytotoxic effects on several cancer cell lines. For example, it has been reported to induce apoptosis in breast cancer cells through the activation of caspase pathways .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Enzyme Inhibition : Thiazole derivatives often act as enzyme inhibitors. For example, they may inhibit kinases involved in cancer cell signaling pathways.
  • Receptor Modulation : The compound may interact with specific receptors, modulating their activity and influencing cellular responses.
  • Oxidative Stress Induction : Some studies suggest that these compounds can increase oxidative stress in cells, leading to apoptosis in cancer cells.

Case Studies and Research Findings

StudyFindingsReference
Antimicrobial ActivityShowed significant inhibition against S. aureus with MIC values of 125 μg/mL.
Anticancer ActivityInduced apoptosis in breast cancer cells; effective against multiple cancer lines with IC50 values ranging from 0.013 to 0.067 μM.
Mechanism ExplorationIdentified as an inhibitor of IKK-2 pathway leading to reduced inflammation and tumor growth.

Scientific Research Applications

Anticancer Properties

N-(pyridin-2-ylmethyl)-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide has been investigated for its ability to inhibit tumor growth through mechanisms such as the regulation of angiogenesis. Angiogenesis, the formation of new blood vessels from existing ones, plays a critical role in tumor progression.

Case Study: Inhibition of Angiogenesis

A study demonstrated that derivatives of pyridinyl-thiazolyl carboxamides, including compounds similar to this compound, showed significant effects in suppressing the colony formation and migration of human umbilical vein endothelial cells (HUVECs). These compounds were found to be comparable to established angiogenesis inhibitors like Vandetanib in various in vitro assays .

Antibacterial Activity

The compound has also been evaluated for its antibacterial properties. Thiazole derivatives are known for their broad-spectrum antimicrobial activities, making them suitable candidates for developing new antibiotics.

Research Findings

In vitro studies have indicated that this compound exhibits activity against several pathogenic bacteria. Specific tests showed that it could inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, which are significant pathogens in clinical settings .

Anti-inflammatory Applications

The compound's structural characteristics suggest potential anti-inflammatory properties. Thiazole derivatives have been linked to the inhibition of cyclooxygenase enzymes (COX), which are key players in inflammatory processes.

Case Study: COX Inhibition

Recent research into thiazole-based compounds has revealed their ability to selectively inhibit COX-II, an enzyme involved in inflammation and pain pathways. Compounds similar to this compound demonstrated promising results in reducing inflammation with minimal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Synthetic Pathways and Chemical Properties

The synthesis of this compound involves several steps, including the formation of the thiazole ring and subsequent coupling reactions. The purity of synthesized compounds typically exceeds 95%, ensuring reliability for research applications.

Table: Synthesis Overview

StepDescription
Formation of Thiazole RingCyclization reaction involving thiourea derivatives and α-haloketones
Urea FormationReaction with isocyanates to introduce p-tolyl groups
Final CouplingCoupling with acetamide derivatives using coupling reagents like EDCI

Comparison with Similar Compounds

Substituent Variations at the Thiazole 2-Position

The 2-position of the thiazole ring is critical for target affinity. Key analogs include:

  • 2-(4-pyridinyl)thiazole-5-carboxamides: These lack the ureido group but feature a pyridinyl substituent directly attached to the thiazole.
  • 2-alkyl/arylureido analogs : Replacement of the p-tolyl group in the ureido moiety with other aryl (e.g., phenyl) or alkyl chains alters steric and electronic properties. The p-tolyl group enhances lipophilicity and may improve membrane permeability relative to smaller substituents .

Carboxamide Position and Side Chain Diversity

  • 4-carboxamide vs. 5-carboxamide : The target compound’s 4-carboxamide configuration may confer distinct conformational flexibility compared to 5-carboxamide analogs (e.g., ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylate derivatives). This positional difference could influence target engagement, as seen in structure-activity relationship (SAR) studies .
  • Amine side chains : Pyridin-2-ylmethylamine provides a rigid, planar side chain, whereas analogs with aliphatic amines (e.g., benzylamine) or bulkier groups may exhibit reduced solubility or altered pharmacokinetics .

Research Findings and Implications

  • Synthetic Flexibility : The modular synthesis of thiazole carboxamides allows rapid exploration of substituent effects. For example, coupling diverse amines to the carboxylate intermediate generates libraries for SAR studies .
  • Ureido Group Advantage: The 3-(p-tolyl)ureido group in the target compound likely improves target engagement through hydrogen bonding and hydrophobic interactions, as suggested by its superior activity over non-ureido analogs .

Q & A

Q. What are the standard synthetic routes for preparing N-(pyridin-2-ylmethyl)-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide, and how are intermediates characterized?

Answer: The synthesis typically involves multi-step protocols:

  • Step 1: Formation of the thiazole core via cyclization of thioamides with α-haloketones (e.g., using Lawesson’s reagent for thioamide generation) .
  • Step 2: Introduction of the ureido group by reacting isocyanates (e.g., 4-tolyl isocyanate) with amino-thiazole intermediates under anhydrous conditions .
  • Step 3: Amidation at the thiazole-4-carboxylic acid position using pyridin-2-ylmethylamine, often mediated by coupling agents like EDCI in pyridine .
  • Characterization: Intermediates are validated via 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and LC-MS to confirm structural integrity. For example, 1H NMR^1 \text{H NMR} peaks for pyridyl protons (δ 8.3–8.5 ppm) and thiazole protons (δ 7.1–7.3 ppm) are critical markers .

Q. Which analytical techniques are essential for confirming the purity and structure of this compound?

Answer:

  • HPLC: Purity >98% is standard, with retention times compared to synthetic standards (e.g., C18 columns, acetonitrile/water gradients) .
  • Mass Spectrometry: High-resolution MS (e.g., ESI-TOF) confirms molecular weight (e.g., m/z = ~395.1 for the target compound) .
  • NMR: Key signals include the pyridylmethyl CH2_2 (δ ~4.8 ppm) and ureido NH protons (δ ~9.5 ppm) .

Advanced Research Questions

Q. How can structural modifications of the thiazole-4-carboxamide core enhance target binding affinity in kinase inhibition studies?

Answer:

  • Modification Strategies:
    • Pyridine Substitution: Replacing the pyridin-2-ylmethyl group with substituted pyridines (e.g., 3-methoxy or 4-fluoro derivatives) improves hydrophobic interactions with kinase ATP pockets .
    • Ureido Linker Optimization: Introducing electron-withdrawing groups (e.g., CF3_3) on the p-tolyl moiety enhances metabolic stability and binding entropy .
  • Validation: Competitive binding assays (e.g., fluorescence polarization) and X-ray crystallography of ligand-protein complexes are used to assess modifications .

Q. What experimental approaches resolve contradictions in bioactivity data between in vitro and cellular assays for this compound?

Answer:

  • Troubleshooting Steps:
    • Solubility Testing: Poor cellular uptake due to low solubility (logP >3) can be addressed using co-solvents (e.g., DMSO ≤0.1%) or prodrug strategies .
    • Off-Target Profiling: Broad-spectrum kinase panels (e.g., Eurofins KinaseProfiler) identify unintended targets causing cellular toxicity .
    • Metabolic Stability: LC-MS/MS analysis of intracellular compound levels quantifies degradation rates in cell culture .

Methodological Challenges

Q. How are enantiomeric impurities in the pyridin-2-ylmethylamine moiety controlled during synthesis?

Answer:

  • Chiral Resolution: Use of (S)- or (R)-pyridin-2-ylmethylamine precursors with chiral HPLC (e.g., Chiralpak AD-H column) ensures >99% enantiomeric excess .
  • Stereochemical Validation: 1H NMR^1 \text{H NMR} with chiral shift reagents (e.g., Eu(hfc)3_3) or X-ray crystallography confirms absolute configuration .

Q. What strategies optimize low yields (<10%) in the final amidation step?

Answer:

  • Catalytic Systems: Switching from EDCI to HATU/DIPEA in DMF improves coupling efficiency (yields ~40–60%) .
  • Microwave-Assisted Synthesis: Reducing reaction time from 12h to 30min at 80°C minimizes decomposition .

Biological Evaluation

Q. How is the compound’s mechanism of action validated in antiviral studies?

Answer:

  • Target Engagement: Surface plasmon resonance (SPR) measures direct binding to flavivirus envelope proteins (KD_D <100 nM) .
  • Functional Assays: Plaque reduction neutralization tests (PRNT) quantify inhibition of viral entry (IC50_{50} ~1–5 µM) .

Q. What in vitro ADME parameters are critical for advancing this compound to preclinical trials?

Answer:

  • Permeability: Caco-2 monolayer assays (Papp_{app} >1 × 106^{-6} cm/s) .
  • CYP Inhibition: IC50_{50} values >10 µM for CYP3A4/2D6 to avoid drug-drug interactions .

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